
1-(4-Chloro-2-fluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Analysis
Research has extensively analyzed the molecular structure and spectroscopic properties of chloro-fluorophenyl derivatives. For example, the molecular structure, FT-IR, first-order hyperpolarizability, NBO analysis, and HOMO-LUMO, MEP analysis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one have been studied using HF and density functional methods. The study highlighted the compound's significant non-linear optical (NLO) properties, indicating its potential application in photonics and electro-optic devices (Najiya et al., 2014).
Synthesis and Crystal Structures
The synthesis and crystal structures of related chalcone derivatives have also been explored. By employing base-catalyzed Claisen-Schmidt condensation reactions, compounds such as (2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one have been synthesized. These studies provide insights into the molecular configurations and intermolecular interactions, which are crucial for designing materials with specific physical and chemical properties (Salian et al., 2018).
Photocyclization and Chemical Reactivity
Photocyclization reactions of chloro-substituted derivatives have been investigated, revealing pathways to synthesizing flavones and other organic frameworks. This work demonstrates the chemical versatility and reactivity of chloro-fluorophenyl compounds, opening avenues for creating novel organic molecules with potential applications in medicinal chemistry and material science (Košmrlj & Šket, 2007).
Applications in Nonlinear Optics and Materials Science
The exploration of novel fluorophores and their applications in multiple-mode molecular logic systems showcases the compound's potential in developing advanced materials for sensing, information processing, and storage. Such materials could revolutionize technologies in fields ranging from computing to environmental monitoring (Zhang et al., 2008).
Anticancer Activity
Derivatives of 1-(4-Chloro-2-fluorophenyl)propan-1-one, such as sigma-2 ligands, have been synthesized and evaluated for their anticancer activity. This research indicates the potential of chloro-fluorophenyl derivatives in developing new therapeutic agents for cancer treatment, highlighting the compound's importance in pharmacological research (Asong et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds, such as 1-(4-fluorophenyl)propan-2-amine, have been found to affect the human dopamine (da) reuptake transporter (hdat) . The hDAT plays a crucial role in regulating dopamine levels in the synaptic cleft, thereby influencing mood, motivation, and attention.
Mode of Action
Based on its structural similarity to other psychoactive substances, it may interact with its targets, such as the hdat, and alter their functionality . This could result in changes to the reuptake of dopamine, potentially leading to increased dopamine levels in the synaptic cleft.
Pharmacokinetics
They are likely metabolized in the liver and excreted via the kidneys .
Result of Action
This could result in heightened mood, increased motivation, and potentially, if taken in excess, lead to symptoms of psychosis .
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKIZMJWBRRHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-(6-cyclopentyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2897897.png)
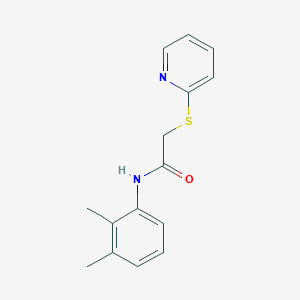

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2897902.png)
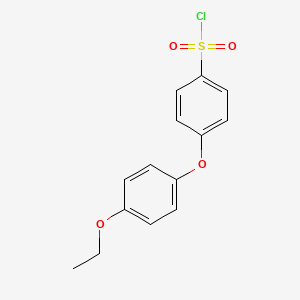
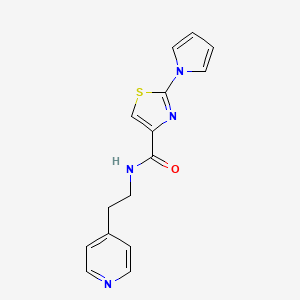

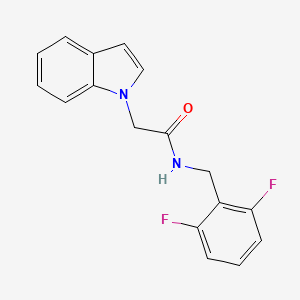
![6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2897910.png)
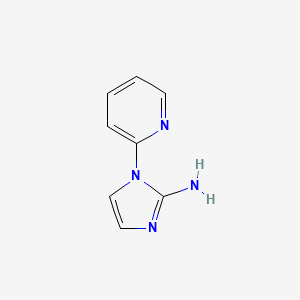
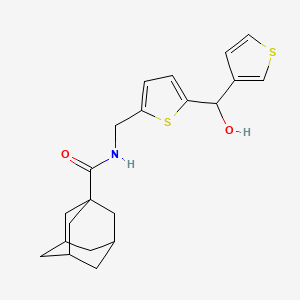

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2897919.png)
